Product packaging for 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine(Cat. No.:)

2-(Methoxymethyl)imidazo[1,2-A]pyrimidine

Cat. No.: B13099562
M. Wt: 163.18 g/mol
InChI Key: FHFRZAZBLVBCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)imidazo[1,2-a]pyrimidine (CAS 639855-54-2) is a high-purity chemical compound for research and development applications. This organic molecule features the imidazo[1,2-a]pyrimidine scaffold, a nitrogen-bridged fused heterocyclic system recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . The imidazo[1,2-a]pyrimidine core is of significant interest to researchers as it is found in various preclinical drug candidates and is known for its structural analogy to purine bases, allowing it to interact with diverse biological targets . Scientific literature extensively documents that derivatives of this scaffold possess a broad spectrum of biological properties, including antiviral , antimicrobial , anticancer , and anti-inflammatory activities . Recent computational studies have highlighted the potential of novel imidazo[1,2-a]pyrimidine derivatives as effective entrance inhibitors for viruses such as SARS-CoV-2, showing remarkable binding affinity to key viral entry proteins . Furthermore, research has demonstrated that these compounds can exhibit potent cytotoxic activity by inducing apoptosis in cancer cell lines . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B13099562 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(methoxymethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H9N3O/c1-12-6-7-5-11-4-2-3-9-8(11)10-7/h2-5H,6H2,1H3

InChI Key

FHFRZAZBLVBCQS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN2C=CC=NC2=N1

Origin of Product

United States

Synthetic Methodologies for 2 Methoxymethyl Imidazo 1,2 a Pyrimidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Imidazo[1,2-A]pyrimidine (B1208166) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the imidazo[1,2-a]pyrimidine core, the most common strategic disconnection occurs at the C-N bonds that form the imidazole (B134444) ring.

As illustrated in retrosynthetic schemes, the primary disconnection is made across the N1-C2 and C3-N4 bonds of the imidazole portion of the fused system. researchgate.net This approach leads to two key synthons:

A 2-aminopyrimidine (B69317) synthon, which provides the pyrimidine (B1678525) ring and the N1 and N4 atoms.

A two-carbon electrophilic synthon, which provides the C2 and C3 atoms of the imidazole ring.

This analysis logically points to a synthetic strategy involving the reaction of a 2-aminopyrimidine nucleophile with a molecule containing two electrophilic centers, such as an α-haloketone or a related 1,2-dielectrophile. researchgate.netresearchgate.net This is the basis for the classical Tschitschibabin (also spelled Chichibabin) and Hantzsch-type syntheses of this heterocyclic system. researchgate.netnih.gov

Established Synthetic Routes to Imidazo[1,2-A]pyrimidine Derivatives

A variety of synthetic methods have been developed for the construction of the imidazo[1,2-a]pyrimidine scaffold, often leveraging the nucleophilicity of 2-aminopyrimidine. researchgate.netrsc.org

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyrimidines is the condensation reaction between 2-aminopyrimidine and an α-functionalized carbonyl compound, typically an α-haloketone. researchgate.netnih.govnih.gov This reaction, often referred to as a Hantzsch-type synthesis, proceeds by initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine, followed by cyclization. researchgate.net

In recent years, multicomponent reactions (MCRs) have emerged as powerful and efficient alternatives for constructing this scaffold in a single step from three or more starting materials. rsc.org These reactions offer advantages in terms of operational simplicity and rapid generation of molecular diversity. nih.gov For instance, a three-component condensation of 2-aminopyrimidine, an aldehyde, and an isonitrile can be used to produce 3-aminoimidazo[1,2-a]pyrimidine derivatives. bio-conferences.org Another variation involves the copper-catalyzed reaction of 2-aminopyrimidine, an aldehyde, and a terminal alkyne. bio-conferences.orgacs.org

The table below summarizes some established synthetic routes.

Table 1: Established Synthetic Routes to the Imidazo[1,2-a]pyrimidine Core
Synthetic Route Reactants Key Features
Tschitschibabin/Hantzsch Synthesis 2-Aminopyrimidine, α-Haloketone Classical, robust, and widely applicable method. nih.gov
Three-Component (Aldehyde, Isocyanide) 2-Aminopyrimidine, Aldehyde, Isonitrile Efficient one-pot synthesis for 3-amino derivatives. bio-conferences.org
Three-Component (Aldehyde, Alkyne) 2-Aminopyrimidine, Aldehyde, Terminal Alkyne Often requires a copper catalyst; leads to diverse substitutions. acs.org
Solvent-Free Microwave Synthesis 2-Aminopyrimidine, 2-Bromoarylketones Utilizes basic alumina (B75360) (Al₂O₃) as a catalyst under microwave irradiation for a green approach. nih.gov

The formation of the five-membered imidazole ring is the key step in the synthesis of the imidazo[1,2-a]pyrimidine system. In the classical reaction with α-haloketones, the process involves an initial SN2 reaction where the exocyclic amino group of 2-aminopyrimidine attacks the carbon bearing the halogen, displacing it to form an N-alkylated intermediate.

The subsequent and definitive step is an intramolecular cyclization. The endocyclic nitrogen atom of the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step (loss of a water molecule) to yield the aromatic imidazo[1,2-a]pyrimidine ring system. This intramolecular condensation is a type of cycloisomerization, specifically a 5-exo-dig cyclization when starting from alkyne precursors. acs.org The entire sequence transforms the simple starting materials into the fused heterocyclic product. rsc.org

Specific Synthetic Approaches for 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine

To synthesize the specific target compound, this compound, the general strategies outlined above can be adapted by selecting an appropriate electrophilic partner. The logical choice for the α-haloketone precursor in a Tschitschibabin-type reaction would be 1-bromo-3-methoxyacetone .

The proposed synthesis involves the condensation of 2-aminopyrimidine with 1-bromo-3-methoxyacetone. The reaction would proceed via nucleophilic attack of the 2-amino group on the brominated carbon, followed by intramolecular cyclization and dehydration to afford the desired this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of imidazo[1,2-a]pyrimidines, studies have shown that catalyst choice can significantly impact efficiency. For example, using basic alumina under microwave conditions has been reported as an effective, environmentally friendly catalytic system. nih.gov

Other potential catalysts include protic acids like p-toluenesulfonic acid (PTSA) or Lewis acids. researchgate.net The solvent also plays a critical role, with alcohols like ethanol (B145695) or aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) being commonly used. researchgate.netnih.gov A systematic study would involve varying these parameters to find the optimal combination for the synthesis of this compound.

The following table illustrates a hypothetical optimization study based on literature precedents for similar compounds. nih.gov

Table 2: Hypothetical Optimization for the Synthesis of this compound

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 None Ethanol Reflux 12 45
2 Al₂O₃ (20) Solvent-free (MW) 100 0.5 75
3 PTSA (10) Toluene Reflux 8 68
4 NaHCO₃ DMF 80 6 72
5 Al₂O₃ (30) Solvent-free (MW) 100 0.5 88
6 Al₂O₃ (30) Solvent-free (MW) 120 0.5 85

MW = Microwave irradiation

This data suggests that a solvent-free reaction using 30 mol% basic alumina under microwave irradiation at 100°C could be the optimal condition.

After the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC), the target compound must be isolated and purified. nih.gov Common protocols for imidazo[1,2-a]pyrimidine derivatives involve several standard laboratory procedures.

If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration. The crude solid is then typically washed with a suitable solvent, such as cold ethanol or acetone, to remove unreacted starting materials and soluble impurities. researchgate.netnih.gov If the product remains in solution, the solvent is removed under reduced pressure (e.g., using a rotary evaporator). The resulting residue can then be subjected to purification.

Recrystallization is a common method for purifying solid products. A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, column chromatography using silica (B1680970) gel is a highly effective method for separating the target compound from impurities, providing a high degree of purity. The choice of eluent (solvent system) for chromatography would be determined based on the polarity of the product, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the exploration of sustainable and green chemistry principles in the synthesis of heterocyclic compounds, including the imidazo[1,2-a]pyrimidine scaffold. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research into the synthesis of imidazo[1,2-a]pyrimidines and related imidazo[1,2-a]pyridines has highlighted several key areas where green chemistry can be effectively implemented. bio-conferences.orgacs.org

One of the primary strategies involves the use of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. rsc.orgmdpi.com The Groebke–Blackburn–Bienaymé reaction, a well-known MCR, has been successfully employed for the synthesis of imidazo[1,2-a]pyridines, offering a greener alternative to traditional multi-step syntheses. mdpi.com This approach is notable for its high atom economy and the potential for creating diverse molecular libraries.

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant push towards the use of environmentally benign solvents such as water and ethanol. organic-chemistry.org For instance, an efficient and eco-friendly protocol for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been developed using ethanol as the solvent at room temperature or with gentle heating. acs.org Furthermore, ultrasound-assisted synthesis in water has been demonstrated for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines and related structures, completely avoiding the need for metal catalysts and organic solvents. organic-chemistry.org

The development of novel catalytic systems that are either metal-free or utilize more environmentally friendly metals is another cornerstone of green synthetic strategies. While copper-catalyzed reactions have been widely used, research is ongoing to find less toxic and more sustainable alternatives. organic-chemistry.org For example, a method utilizing a KI/tert-butyl hydroperoxide catalytic system in water has been reported. organic-chemistry.org Additionally, the use of ammonium (B1175870) chloride, a nonvolatile and green catalyst, in ethanol has been shown to be effective for the synthesis of certain imidazo[1,2-a]pyridine derivatives. acs.org

The use of alternative energy sources to promote reactions is also a key feature of green chemistry. Microwave-assisted synthesis, for instance, can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. mdpi.com This technique has been applied to the one-pot synthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles, showcasing its potential for the rapid and efficient construction of complex heterocyclic systems. mdpi.com

These green chemistry approaches, while often demonstrated for the broader class of imidazo[1,2-a]pyridines and pyrimidines, provide a clear roadmap for the sustainable synthesis of specific analogues like this compound. By integrating principles such as multicomponent reactions, greener solvents, eco-friendly catalysts, and alternative energy sources, the environmental impact of producing these valuable compounds can be significantly mitigated.

Table of Green Chemistry Approaches in Imidazo[1,2-a]pyrimidine Analogue Synthesis

Green Chemistry PrincipleApplication in Synthesis of Imidazo[1,2-a]pyrimidine AnaloguesKey Advantages
Multicomponent Reactions (MCRs) Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridines. mdpi.comReduced synthetic steps, lower waste, high atom economy.
Green Solvents Use of water and ethanol in various synthetic protocols. acs.orgorganic-chemistry.orgReduced toxicity, improved safety, lower environmental impact.
Alternative Catalysis Metal-free systems (e.g., KI/tert-butyl hydroperoxide) and eco-friendly catalysts (e.g., NH4Cl). acs.orgorganic-chemistry.orgAvoidance of heavy metal contamination, lower cost, reduced toxicity.
Alternative Energy Sources Microwave-assisted synthesis for one-pot reactions. mdpi.comShorter reaction times, higher yields, cleaner reaction profiles.

Chemical Reactivity and Transformation Studies of 2 Methoxymethyl Imidazo 1,2 a Pyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) and Imidazole (B134444) Moieties

The imidazo[1,2-a]pyrimidine (B1208166) nucleus exhibits a distinct regioselectivity in electrophilic aromatic substitution reactions. The imidazole portion of the fused system is significantly more electron-rich than the pyrimidine ring, making it the preferred site for electrophilic attack. Theoretical and experimental studies on related imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) systems show that the C-3 position is the most nucleophilic carbon, directing incoming electrophiles to this site. stackexchange.comresearchgate.netechemi.com This preference is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the six-membered pyrimidine ring is preserved. stackexchange.comechemi.com

Halogenation is a well-established electrophilic substitution reaction for this scaffold. Treatment of 2-substituted imidazo[1,2-a]pyridines or pyrimidines with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) results in the regioselective formation of the 3-halo derivative in good to excellent yields. researchgate.netresearchgate.netnih.gov It is therefore expected that 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine will react similarly, providing a key intermediate, 3-bromo-2-(methoxymethyl)imidazo[1,2-a]pyrimidine, for further functionalization.

Other electrophilic substitution reactions, such as nitration and Friedel-Crafts reactions, also show a strong preference for the C-3 position, although they may require carefully controlled conditions to avoid side reactions. mdpi.com

Table 1: Electrophilic Aromatic Substitution Reactions
Starting MaterialReagent/ConditionsProductDescriptionReference
This compound (Predicted)N-Bromosuccinimide (NBS), Acetonitrile3-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyrimidineRegioselective bromination at the C-3 position of the imidazole ring. researchgate.net
2-Phenylimidazo[1,2-a]pyridineSodium bromite (B1237846) (NaBrO₂), Acetic Acid (AcOH), DMF3-Bromo-2-phenylimidazo[1,2-a]pyridineTransition-metal-free C-H bromination at the C-3 position. researchgate.net
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKBr, PIDA, H₂O3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineHypervalent iodine-mediated regioselective bromination at C-3. nih.gov

Nucleophilic Addition and Substitution Reactions at Key Positions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-5 and C-7 positions. This reactivity is pronounced when the ring is activated by electron-withdrawing groups or when a good leaving group is present at these positions.

Direct nucleophilic substitution of hydrogen is rare but can be achieved under harsh conditions (e.g., Chichibabin amination), though this is not a common pathway for this scaffold. A more synthetically useful approach involves the substitution of a halide. For instance, chloro- or bromo-substituents on the pyrimidine ring can be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Furthermore, the pyrimidine ring can undergo nucleophilic addition, which can lead to ring-opening, as seen in the Dimroth rearrangement (discussed in Section 3.5). This process is initiated by the attack of a nucleophile, typically hydroxide (B78521), at the C-5 position. nih.govresearchgate.net

Table 2: Nucleophilic Addition and Substitution Reactions
Starting MaterialReagent/ConditionsProductDescriptionReference
Imidazo[1,2-a]pyrimidineNaOH, H₂O, HeatRing-opened intermediateNucleophilic addition of hydroxide at C-5, initiating the Dimroth rearrangement. nih.govresearchgate.net
7-Chloro-imidazo[1,2-a]pyrimidine (Hypothetical)Sodium Methoxide (NaOMe), Methanol (B129727)7-Methoxy-imidazo[1,2-a]pyrimidineNucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring. rsc.org
1-Protected 2,4,5-tribromoimidazoleSodium thiophenolate1-Protected 4,5-dibromo-2-phenylthioimidazoleDisplacement of the 2-bromine atom on a related halo-imidazole system. rsc.org

Derivatization Strategies for the Methoxymethyl Side Chain

The methoxymethyl group at the C-2 position offers opportunities for targeted derivatization, primarily through ether cleavage. This transformation converts the methoxymethyl group into a hydroxymethyl group, which can serve as a handle for further synthetic modifications.

Acid-catalyzed cleavage is the most common method for deprotecting methoxymethyl (MOM) ethers. wikipedia.org Treatment of this compound with strong Brønsted acids like hydroiodic acid (HI) or strong Lewis acids such as boron tribromide (BBr₃) would likely cleave the ether bond. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves initial protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack (SN2 for a primary ether) by the counter-ion (e.g., I⁻) on the methyl group, releasing methanol and forming a 2-(halomethyl) intermediate, which is then hydrolyzed to the alcohol, 2-(hydroxymethyl)imidazo[1,2-a]pyrimidine. masterorganicchemistry.com Alternatively, oxidative cleavage methods using fungal peroxygenases have also been reported for various ethers. nih.gov

Table 3: Derivatization of the Methoxymethyl Side Chain
Starting MaterialReagent/ConditionsProductDescriptionReference
This compound (Predicted)Boron Tribromide (BBr₃), Dichloromethane (DCM)2-(Hydroxymethyl)imidazo[1,2-a]pyrimidineLewis acid-mediated ether cleavage to yield the corresponding alcohol. masterorganicchemistry.com
This compound (Predicted)Hydroiodic Acid (HI), Heat2-(Hydroxymethyl)imidazo[1,2-a]pyrimidineStrong acid-catalyzed cleavage of the ether side chain via an SN2 mechanism. masterorganicchemistry.com
N-Methoxymethyl-β-carbolineTriflic Acid (TfOH), Methyl Orthoformate, Nitromethaneβ-CarbolineDeprotection of a related N-MOM group on a heterocyclic system using strong acid. clockss.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyrimidine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The typical strategy involves the initial halogenation of the scaffold, most commonly at the C-3 position, to create a substrate suitable for coupling. researchgate.net

The resulting 3-halo-2-(methoxymethyl)imidazo[1,2-a]pyrimidine can be readily employed in various palladium-catalyzed reactions. The Suzuki-Miyaura coupling, which pairs the halo-derivative with an aryl or vinyl boronic acid, is highly effective for introducing diverse substituents at the C-3 position. mdpi.commedjchem.com Other notable cross-coupling reactions include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These methods provide extensive opportunities to build molecular complexity and synthesize a wide range of analogs. researchgate.netnih.gov

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions
Starting MaterialCoupling Partner/Catalyst/ConditionsProductReaction TypeReference
3-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyrimidine (Predicted)Phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, DMF, Microwave2-(Methoxymethyl)-3-phenylimidazo[1,2-a]pyrimidineSuzuki-Miyaura Coupling mdpi.com
3-Bromoimidazo[1,2-a]pyridineArylboronic acid, (SIPr)Pd(allyl)Cl, K₃PO₄, Toluene/H₂O, Microwave3-Arylimidazo[1,2-a]pyridineSuzuki-Miyaura Coupling medjchem.com
2-Iodo-3-bromoimidazo[1,2-a]pyridineDi-tert-butylphosphine, Pd₂(dba)₃, NaOtBu3-Bromo-2-(di-tert-butylphosphino)imidazo[1,2-a]pyridinePalladium-Catalyzed Phosphination researchgate.netnih.gov

Investigations into Rearrangement and Ring-Opening Pathways

The imidazo[1,2-a]pyrimidine scaffold is known to undergo the Dimroth rearrangement, a transformation that involves the translocation of heteroatoms within the heterocyclic system, often leading to isomeric products. nih.govucl.ac.uk This rearrangement is typically observed under basic or hydrolytic conditions and can be an undesired side reaction during synthesis or derivatization. researchgate.net

The established mechanism involves the nucleophilic addition of a hydroxide ion to the C-5 position of the pyrimidine ring. researchgate.netresearchgate.net This is followed by a ring-opening event to form a linear intermediate. Subsequent rotation and re-cyclization, involving the exocyclic nitrogen of the original imidazole ring and the aldehyde generated during ring opening, leads to the rearranged imidazo[1,2-a]pyrimidine isomer. The rate of this rearrangement is dependent on factors such as pH and the electronic nature of substituents on the rings. nih.govucl.ac.uk While acidic or photo-activated Dimroth rearrangements have been observed in other aza-heterocycles, they have not been reported for the imidazo[1,2-a]pyrimidine system. nih.govucl.ac.uk

Table 5: Dimroth Rearrangement Pathway
Starting MaterialConditionsKey StepOutcomeReference
Substituted Imidazo[1,2-a]pyrimidineAqueous Base (e.g., NaOH), HeatNucleophilic attack of OH⁻ at C-5Initiates ring-opening of the pyrimidine moiety. researchgate.netresearchgate.net
Ring-Opened IntermediateIntramolecularRecyclizationFormation of a rearranged isomeric imidazo[1,2-a]pyrimidine. nih.govucl.ac.uk

Synthesis of Structural Analogs through Targeted Modifications

The synthesis of structural analogs of this compound can be achieved through several strategic approaches. The most fundamental method involves modifying the initial building blocks used in the construction of the heterocyclic core, typically via the Chichibabin reaction or related cyclocondensations. nih.gov

Modification of the α-Halocarbonyl Component : The classic synthesis involves reacting a 2-aminopyrimidine (B69317) with an α-haloketone or α-haloaldehyde. nih.gov To create analogs of the 2-(methoxymethyl) side chain, one could use different 1-halo-3-alkoxy-2-propanones (e.g., 1-bromo-3-ethoxy-2-propanone to yield the 2-(ethoxymethyl) analog) or related electrophiles.

Modification of the 2-Aminopyrimidine Component : Utilizing substituted 2-aminopyrimidines (e.g., 5-methyl-2-aminopyrimidine) in the condensation reaction allows for the introduction of substituents onto the pyrimidine portion of the final fused ring system.

Post-Synthesis Functionalization : As detailed in the preceding sections, the parent compound can serve as a platform for generating a library of analogs. For example, C-3 halogenation followed by Suzuki coupling can introduce a wide variety of aryl or heteroaryl groups. mdpi.com Similarly, cleavage of the methoxymethyl ether provides the 2-(hydroxymethyl) analog, a key intermediate that can be further elaborated through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. masterorganicchemistry.comresearchgate.net

Table 6: Strategies for Synthesis of Structural Analogs
StrategyExample Starting MaterialsResulting AnalogDescriptionReference
Side Chain Modification2-Aminopyrimidine + 1-Bromo-3-ethoxy-2-propanone2-(Ethoxymethyl)imidazo[1,2-a]pyrimidineVarying the α-haloketone in the Chichibabin synthesis to alter the C-2 side chain. nih.gov
Core Modification5-Methyl-2-aminopyrimidine + 1-Bromo-3-methoxy-2-propanone2-(Methoxymethyl)-7-methylimidazo[1,2-a]pyrimidineUsing a substituted 2-aminopyrimidine to functionalize the pyrimidine ring. nih.gov
Post-Synthesis DerivatizationThis compound2-(Hydroxymethyl)imidazo[1,2-a]pyrimidineAcid-catalyzed cleavage of the methoxymethyl ether to produce the alcohol analog. masterorganicchemistry.commasterorganicchemistry.com
Post-Synthesis Derivatization3-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyrimidine + Arylboronic Acid3-Aryl-2-(methoxymethyl)imidazo[1,2-a]pyrimidinePalladium-catalyzed cross-coupling to introduce diversity at the C-3 position. mdpi.commedjchem.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Assignment of Proton and Carbon Resonances

The ¹H NMR spectrum of 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Specifically, H-5 and H-7 are expected to show doublet of doublets splitting patterns due to coupling with each other and with H-6. The imidazole (B134444) ring proton, H-3, would likely appear as a singlet in the aromatic region. The methylene (B1212753) protons of the methoxymethyl group at the C-2 position would resonate as a singlet further upfield, and the methyl protons of the same group would also present as a singlet, being the most shielded protons in the molecule.

The ¹³C NMR spectrum will complement the proton data, with each unique carbon atom giving rise to a distinct resonance. The carbon atoms of the fused heterocyclic core are expected to resonate in the range of δ 110-160 ppm. The C-2 carbon, being attached to the electron-withdrawing nitrogen and the methoxymethyl group, would likely appear in a specific region of the downfield portion of the spectrum. The methylene and methyl carbons of the methoxymethyl substituent will be found in the upfield region of the spectrum. Precise chemical shift assignments can be confirmed through two-dimensional NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 Singlet -
H-5 Doublet of Doublets -
H-6 Multiplet -
H-7 Doublet of Doublets -
-CH₂- Singlet -
-OCH₃ Singlet -
C-2 - Downfield
C-3 - Midfield
C-5 - Midfield
C-6 - Midfield
C-7 - Midfield
C-8a - Downfield
-CH₂- - Upfield

Note: The exact chemical shifts require experimental determination or high-level computational prediction.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7 on the pyrimidine ring, confirming their adjacent relationship. The absence of COSY correlations for the H-3 proton and the methoxymethyl protons would support their isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-3, C-5, C-6, C-7, the methylene, and the methyl groups based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons of the methoxymethyl group with C-2 and the methyl protons with the methylene carbon. Correlations between H-3 and carbons C-2 and C-8a would firmly establish the connectivity of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. For this compound, NOESY could show correlations between the methylene protons of the methoxymethyl group and the H-3 proton, providing information about the preferred conformation of this substituent relative to the heterocyclic core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₉N₃O), the calculated exact mass of the protonated molecule [M+H]⁺ would be a key identifier.

Analysis of Fragmentation Patterns via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound, characteristic fragmentation pathways would likely involve the loss of the methoxymethyl side chain or fragmentation of the heterocyclic rings. Common losses could include the neutral loss of formaldehyde (B43269) (CH₂O) or a methoxy (B1213986) radical (•OCH₃) from the side chain. Subsequent fragmentation of the imidazo[1,2-a]pyrimidine (B1208166) core would likely proceed through cleavage of the pyrimidine ring, a pattern observed in related systems.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₈H₉N₃O+H]⁺

m/z (predicted) Proposed Fragment Structure/Loss
[M+H]⁺ Protonated molecular ion
[M+H - CH₂O]⁺ Loss of formaldehyde
[M+H - OCH₃]⁺ Loss of a methoxy radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic protons, C=N and C=C stretching vibrations of the heterocyclic rings, and C-O stretching of the ether linkage. The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methoxymethyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused rings are expected in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether group is expected around 1100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the heterocyclic rings would be expected to give strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is characteristic of its chromophoric system. The imidazo[1,2-a]pyrimidine core constitutes a significant chromophore. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent polarity. Based on data for related imidazo[1,2-a]pyrimidine derivatives, strong absorptions can be expected in the 250-350 nm range.

Table 3: Compound Names Mentioned

Compound Name

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular architecture, including bond lengths, bond angles, and torsional angles, as well as the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.

As of the latest literature search, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific journals. Therefore, a detailed analysis of its solid-state molecular architecture and conformation based on experimental crystallographic data cannot be provided at this time.

For illustrative purposes and to outline the type of information that would be obtained from such a study, the following sections describe the expected data and interpretation that would be included if the crystal structure of this compound were determined.

Hypothetical Crystallographic Data and Molecular Structure

Should the crystal structure of this compound be determined, the primary outcomes would include the unit cell parameters, space group, and the asymmetric unit contents. These data provide the fundamental framework of the crystal lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Exemplary)
Empirical formulaC₈H₉N₃O
Formula weight163.18
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
aValue Å, α = 90°
bValue Å, β = Value°
cValue Å, γ = 90°
VolumeValue ų
Z4
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value

Molecular Conformation and Geometry

An X-ray crystallographic analysis would reveal the precise conformation of the 2-(methoxymethyl) substituent relative to the imidazo[1,2-a]pyrimidine ring system. The planarity of the fused bicyclic core would be of significant interest, as would the torsional angles defining the orientation of the methoxymethyl group.

Key structural parameters that would be determined include:

Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-N, C-O bonds) within the molecule.

Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°) (Exemplary)
N(1)-C(2)Value
C(2)-C(3)Value
C(2)-C(9) (exocyclic)Value
C(9)-O(10)Value
O(10)-C(11)Value
N(1)-C(8a)Value
C(5)-N(4)Value
Angles
N(1)-C(2)-C(3)Value
C(3)-N(4)-C(5)Value
C(2)-C(9)-O(10)Value
C(9)-O(10)-C(11)Value

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. A crystallographic study would identify any hydrogen bonds, π-π stacking interactions, or other non-covalent interactions. These interactions are fundamental to understanding the stability and physical properties of the solid-state material. For instance, the nitrogen atoms of the imidazo[1,2-a]pyrimidine core could act as hydrogen bond acceptors, while C-H groups could serve as weak hydrogen bond donors.

Computational Chemistry and Quantum Chemical Investigations of 2 Methoxymethyl Imidazo 1,2 a Pyrimidine

Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule. For 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine, this process, known as geometry optimization, would involve calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation is found.

This analysis would identify key structural parameters such as bond lengths, bond angles, and dihedral angles. A crucial aspect for this compound would be the conformational analysis of the methoxymethyl group at the 2-position. The rotation around the C2-C(methylene) and C(methylene)-O bonds would lead to different conformers. DFT calculations would determine the relative energies of these conformers, identifying the most stable (global minimum) and other low-energy (local minima) structures. This information is vital as the conformation can significantly influence the molecule's physical properties and biological activity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AngleHypothetical Value
Bond LengthN1-C21.38 Å
C2-C(methylene)1.50 Å
C(methylene)-O1.42 Å
O-C(methyl)1.43 Å
Bond AngleN1-C2-C(methylene)125°
C2-C(methylene)-O110°
Dihedral AngleN1-C2-C(methylene)-O180° (anti-periplanar)

Note: The data in this table is purely illustrative to demonstrate the output of a DFT geometry optimization and is not based on published research for this specific compound.

Electronic Structure Analysis and Molecular Orbital Theory (FMO, HOMO-LUMO Gap)

The electronic structure of this compound would be investigated using Frontier Molecular Orbital (FMO) theory within the DFT framework. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, indicating its electrophilic character. The spatial distribution and energies of these orbitals are critical for understanding the molecule's reactivity and its potential interactions with other molecules.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is purely illustrative and is not based on published research for this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies)

Computational methods can predict various spectroscopic parameters, which can be used to interpret and validate experimental data.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). This provides insight into the molecule's electronic structure and how it absorbs light.

IR Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum and can be used to identify the characteristic vibrational modes of the functional groups present in this compound.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Should this compound be involved in a chemical reaction, computational modeling could be employed to elucidate the reaction mechanism. This involves mapping the potential energy surface of the reaction, which includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting molecules at the point of bond-breaking and bond-forming. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction mechanism can be assessed.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in a solution phase, such as water or an organic solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

These simulations would reveal how the solvent molecules arrange themselves around the solute (solvation) and how the conformation of the methoxymethyl group might fluctuate in solution. Furthermore, MD simulations can be used to study intermolecular interactions, such as how this compound might interact with other molecules, including biological macromolecules like proteins or nucleic acids. This can provide valuable insights into its potential biological activity.

In Vitro Biological Activity Profiling of 2 Methoxymethyl Imidazo 1,2 a Pyrimidine

Development and Validation of In Vitro Assays for Biological Target Engagement

To understand the potential therapeutic action of a compound, its direct interaction with biological targets such as enzymes and receptors is investigated.

Enzyme Inhibition Studies in Recombinant Systems

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme. These studies typically involve the use of purified, recombinant enzymes to ensure that the observed effects are due to direct interaction with the target. The potency of the inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For a compound like 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine, a panel of kinases, proteases, or other enzymes relevant to specific disease pathways would be selected for screening. A hypothetical data table for such a study is presented below.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound This data is for illustrative purposes only and is not based on experimental results.

Enzyme TargetAssay TypeIC50 (µM)
Enzyme ABiochemical AssayData Not Available
Enzyme BBiochemical AssayData Not Available
Enzyme CBiochemical AssayData Not Available

Receptor Binding Assays with Isolated Proteins

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use isolated cell membranes or purified receptor proteins and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to see if it can displace the labeled ligand. The affinity is usually expressed as the inhibition constant (Ki).

Table 2: Hypothetical Receptor Binding Profile for this compound This data is for illustrative purposes only and is not based on experimental results.

Receptor TargetRadioligandKi (nM)
Receptor X[3H]-Ligand YData Not Available
Receptor Y[125I]-Ligand ZData Not Available
Receptor Z[3H]-Ligand AData Not Available

Cell-Based Assays for Evaluation of Cellular Responses

Cell-based assays are crucial for understanding how a compound affects whole cells, providing insights into its biological effects in a more complex physiological context.

Assessment of Antiproliferative Effects in Established Cell Lines

The antiproliferative activity of a compound is its ability to inhibit cell growth. This is a key screening method for potential anticancer agents. The assay involves treating various cancer cell lines with the compound at a range of concentrations and measuring cell viability after a set period. The GI50 (concentration for 50% growth inhibition) is a common metric.

Table 3: Hypothetical Antiproliferative Activity of this compound This data is for illustrative purposes only and is not based on experimental results.

Cell LineCancer TypeGI50 (µM)
MCF-7BreastData Not Available
A549LungData Not Available
HCT116ColonData Not Available

Cytotoxicity Evaluation in Controlled In Vitro Models

Cytotoxicity assays measure the ability of a compound to cause cell death. It is important to distinguish between antiproliferative (inhibiting growth) and cytotoxic (killing) effects. These assays are often performed on both cancerous and non-cancerous cell lines to assess selectivity. The CC50 (50% cytotoxic concentration) is the standard measure.

Table 4: Hypothetical Cytotoxicity Profile of this compound This data is for illustrative purposes only and is not based on experimental results.

Cell LineCell TypeCC50 (µM)
HepG2Hepatocellular CarcinomaData Not Available
HEK293Human Embryonic Kidney (Non-cancerous)Data Not Available

Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)

Once biological activity is confirmed, further studies are conducted to understand the underlying mechanism of action. These can include a variety of in vitro techniques such as Western blotting to assess changes in protein expression, flow cytometry for cell cycle analysis, and assays to measure apoptosis (programmed cell death). For the broader class of imidazo[1,2-a]pyrimidines, some derivatives have been shown to induce cell cycle arrest and apoptosis, but no such data is available for the specific compound .

Preliminary Structure-Activity Relationship (SAR) Insights Derived from In Vitro Data

Due to the absence of specific in vitro biological data for this compound, a direct SAR analysis is not feasible. However, by examining studies on other C2-substituted imidazo[1,2-a]pyrimidine (B1208166) derivatives, some general SAR trends can be inferred, which may provide a hypothetical context for the methoxymethyl group.

For instance, in the development of inhibitors for various kinases, the C2-substituent often plays a crucial role in binding to the active site of the enzyme. The size, lipophilicity, and hydrogen bonding capacity of the group at this position can dictate the strength and specificity of the interaction. Small alkyl or aryl groups at the C2-position have been explored in several studies targeting different biological pathways.

The introduction of a methoxymethyl group (-CH₂OCH₃) at the C2-position introduces several key features:

Flexibility: The single bond between the methylene (B1212753) and the pyrimidine (B1678525) ring, and between the oxygen and the methyl group, allows for conformational flexibility. This could enable the substituent to adopt an optimal orientation within a biological target's binding pocket.

Polarity and Hydrogen Bonding: The ether oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor residue in a protein target.

Solubility: The ether functionality may impart a moderate increase in aqueous solubility compared to a simple alkyl substituent of similar size, which can be a favorable property for a drug candidate.

In the broader context of imidazo[1,2-a]pyrimidine derivatives, SAR studies have often focused on larger aromatic or heteroaromatic substituents at the C2-position. The exploration of small, flexible, and polar substituents like the methoxymethyl group is less commonly reported. Therefore, the specific contribution of the 2-(methoxymethyl) group to the biological activity of the imidazo[1,2-a]pyrimidine scaffold remains an area ripe for investigation. Without experimental data, any further SAR discussion would be purely speculative.

The following table provides a hypothetical framework for how the activity of this compound might be compared to other C2-substituted analogs in future studies.

Compound IDC2-SubstituentHypothetical TargetPredicted Activity TrendRationale
1 -CH₂OCH₃ Kinase X-The ether oxygen could act as a key hydrogen bond acceptor.
2-CH₃Kinase XLowerLack of a hydrogen bond acceptor may reduce binding affinity.
3-PhKinase XVariableAromatic interactions could be favorable or cause steric hindrance.
4-HKinase XInactiveA substituent at C2 is often crucial for activity.

It is imperative to reiterate that the information presented here is based on general principles of medicinal chemistry and the known SAR of the broader imidazo[1,2-a]pyrimidine class. Dedicated synthesis and in vitro biological evaluation of this compound are required to elucidate its actual pharmacological profile and establish a definitive structure-activity relationship.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methoxymethyl Imidazo 1,2 a Pyrimidine Derivatives

Systematic Substituent Effects on the Imidazo[1,2-A]pyrimidine (B1208166) Scaffold

The biological effects of imidazo[1,2-a]pyrimidine derivatives are highly dependent on the nature and placement of various substituents on the bicyclic core. nih.gov Research has shown that modifications at nearly every position can significantly influence the compound's activity. For instance, in the development of antimicrobial agents, it was noted that the presence of a halogen, such as chlorine or bromine, or a methyl group at the para-position of a phenyl ring attached to the scaffold can augment activity. mdpi.com Specifically, derivatives with a chlorine substituent showed more potent activity compared to those with bromine or fluorine at the same position. mdpi.com

In the context of antitubercular agents, initial SAR studies on related imidazo[1,2-a]pyridine (B132010) analogs highlighted the importance of substituents at the C2 and C6 positions. The introduction of a 2-ethyl-6-chloro substitution pattern led to a significant improvement in potency against Mycobacterium tuberculosis. rsc.org This demonstrates that even subtle changes to the core structure can lead to profound differences in biological outcomes. The systematic exploration of various functional groups at different positions is a key strategy for enhancing the therapeutic index of this class of compounds. rsc.org

Influence of Electronic and Steric Parameters on Observed Activities

The biological properties of imidazo[1,2-a]pyrimidine derivatives are governed by a complex interplay of electronic and steric factors. nih.gov The electron density distribution across the molecule, which is influenced by the electron-donating or electron-withdrawing nature of its substituents, plays a pivotal role in its interaction with biological targets. nih.gov For example, in the development of antimicrobial agents based on this scaffold, the biological activity was found to be dramatically lowered if the molar refractivity of substituents on the phenyl rings increased, indicating that both size and electronic character are determining factors. dergipark.org.tr

Steric effects, which relate to the three-dimensional arrangement of atoms, also critically impact activity. A bulky substituent might prevent a molecule from fitting into the active site of an enzyme, thereby reducing its efficacy. Conversely, specific steric features might be necessary for optimal binding. The relationship between molecular structure and biological activity is deeply rooted in these fundamental physicochemical properties, and understanding their influence is essential for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of compounds with their biological activities. By establishing a mathematical relationship, QSAR models can predict the activity of novel molecules before they are synthesized, thus streamlining the drug discovery process.

For imidazo[1,2-a]pyrimidine derivatives, QSAR studies can help identify the key molecular descriptors—such as electronic, steric, and hydrophobic parameters—that drive their biological effects. While specific QSAR models for 2-(methoxymethyl)imidazo[1,2-a]pyrimidine were not detailed in the provided search results, the principles of QSAR are widely applied to heterocyclic compounds to gain predictive insights. These models are invaluable for prioritizing which new derivatives to synthesize and test, saving considerable time and resources.

A hypothetical QSAR data table for a series of generic imidazo[1,2-a]pyrimidine derivatives is presented below to illustrate the concept.

CompoundSubstituent (R)LogP (Hydrophobicity)Molecular WeightPredicted Activity (IC50, µM)
1-H1.520010.2
2-Cl2.1234.55.8
3-CH31.92148.1
4-OCH31.72309.5
5-NO21.62454.3

This table is illustrative and does not represent actual experimental data.

Computational Docking and Molecular Modeling to Elucidate Ligand-Target Interactions

Computational tools like molecular docking and molecular modeling are essential for understanding how imidazo[1,2-a]pyrimidine derivatives interact with their biological targets at an atomic level. semanticscholar.org These methods can predict the binding orientation of a ligand within the active site of a protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govbeilstein-journals.org

For instance, in the investigation of imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents, molecular docking simulations were performed to understand their binding modes with microbial targets. mdpi.com Similarly, in the search for antifungal agents, docking studies were used to evaluate how these compounds might inhibit the enzyme CYP51, a crucial component in the fungal cell membrane biosynthesis. nih.govbeilstein-journals.org Another study used molecular docking to investigate novel derivatives as potential dual inhibitors of proteins involved in SARS-CoV-2 cell entry, showing promising binding affinities. nih.gov These computational insights are invaluable for explaining observed SAR data and for guiding the rational design of new, more potent inhibitors. asianpubs.orgnih.gov

Emerging Research Applications and Future Perspectives for 2 Methoxymethyl Imidazo 1,2 a Pyrimidine

Utility as a Molecular Scaffold for the Development of Advanced Chemical Probes

Currently, there is no specific research detailing the use of 2-(Methoxymethyl)imidazo[1,2-a]pyrimidine as a molecular scaffold for creating advanced chemical probes. However, the foundational imidazo[1,2-a]pyrimidine (B1208166) structure is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its structural similarity to endogenous purines. nih.govnih.govnih.gov

Future research could explore the potential of this compound in this area. The methoxymethyl group at the 2-position could serve as a handle for further chemical modification, allowing for the attachment of fluorophores, biotin (B1667282) tags, or reactive groups necessary for creating targeted chemical probes. Such probes could be invaluable for studying biological pathways, identifying new drug targets, and visualizing cellular processes. The development of these tools would first require foundational studies to establish the compound's own biological and photophysical properties.

Potential Applications in Materials Science and Functional Molecule Design

Direct applications of this compound in materials science have not been reported in the existing literature. However, the parent imidazo[1,2-a]pyrimidine core has been investigated for certain material applications. For instance, some derivatives have been studied as corrosion inhibitors for mild steel, where the heterocyclic nitrogen atoms and π-electron system can adsorb onto the metal surface, forming a protective layer. frontiersin.org

The potential for this compound in this field remains an open question. Future investigations could assess its efficacy as a corrosion inhibitor or as a building block for more complex functional materials, such as organic light-emitting diodes (OLEDs) or sensors, where the electronic properties of the fused heterocyclic system could be advantageous.

Exploration of Novel Synthetic Methodologies for Diverse Analog Generation

While specific synthetic routes focusing on the large-scale or diverse production of this compound are not detailed in the literature, the synthesis of the broader imidazo[1,2-a]pyrimidine class is well-documented. rsc.org Common methods include the condensation of 2-aminopyrimidine (B69317) with α-haloketones (a variation of the Chichibabin reaction) and various multi-component reactions. nih.govmdpi.comjst.go.jpbio-conferences.org

Future synthetic research could focus on optimizing the synthesis of this compound itself and then using it as a starting material for generating a library of diverse analogs. This would involve exploring reactions that modify the core scaffold or the methoxymethyl substituent. The development of efficient and versatile synthetic routes is a critical prerequisite for any subsequent biological or material science investigation.

Table 1: Potential Synthetic Strategies for Analog Generation

StrategyDescriptionPotential Outcome
Modification of the Methoxymethyl Group Oxidation to an aldehyde or carboxylic acid, or replacement of the methoxy (B1213986) group with other nucleophiles.Introduction of new functional groups for conjugation or to alter physicochemical properties.
Functionalization of the Imidazo[1,2-a]pyrimidine Core Electrophilic substitution (e.g., halogenation, nitration) at the C3 position, which is typically the most reactive site. rsc.orgAnalogs with altered electronic properties and potential for new biological interactions.
Cross-Coupling Reactions Palladium-catalyzed reactions on halogenated derivatives of the core scaffold.Attachment of various aryl, alkyl, or other groups to build molecular complexity.

Future Directions in In Vitro Biological and Mechanistic Investigations

There is a lack of published in vitro biological data or mechanistic studies specifically for this compound. This stands in contrast to the extensive research on other derivatives of the imidazo[1,2-a]pyrimidine scaffold, which have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govresearchgate.net

The logical future direction would be to conduct initial in vitro screening of this compound against various biological targets to identify any potential activity.

Table 2: Potential Areas for Initial In Vitro Investigation

Area of InvestigationRationale based on Scaffold ActivityExample Assays
Anticancer Activity Many imidazo[1,2-a]pyrimidine derivatives inhibit cancer cell proliferation. nih.govnih.govCytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231). nih.gov
Antimicrobial Activity The scaffold is known to possess antibacterial and antifungal properties. nih.govjst.go.jpMinimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains.
Enzyme Inhibition Derivatives have been developed as inhibitors for specific enzymes, such as those in the Wnt signaling pathway. nih.govKinase inhibition assays, cyclooxygenase (COX) inhibition assays.
Receptor Binding The scaffold is a key component of drugs targeting GABA receptors. dergipark.org.trresearchgate.netRadioligand binding assays for CNS receptors.

Following any promising results from initial screening, more detailed mechanistic studies could be undertaken to understand how the compound exerts its biological effects, for example, by identifying its cellular targets or its impact on specific signaling pathways. Such a research program would be essential to uncover the potential therapeutic value of this specific chemical entity.

Q & A

Q. What are the common synthetic routes for 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves:
  • Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) to form the pyrimidine ring .
  • Biginelli reaction : A one-pot, three-component reaction using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) to achieve high yields (~80–95%) .
  • Multi-step routes : For example, Kochergin’s method uses 2-aminopyrimidine with ethylene halohydrins or 1,2-dibromoethane, followed by cyclization under basic or acidic conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15–60 minutes) and improves efficiency for functionalized derivatives .

Q. What spectroscopic techniques are used to characterize imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Structural elucidation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • FT-IR Spectroscopy : Identification of functional groups (e.g., carbonyl, nitrile) .
  • X-ray crystallography : For resolving crystal structures and hydrogen-bonding patterns .

Q. What biological activities are associated with imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Key activities include:
  • Anticancer : Inhibition of kinases (e.g., Aurora-A) and Wnt/β-catenin signaling pathways .
  • Antimicrobial : Activity against Mycobacterium tuberculosis (MIC values: sub-micromolar to micromolar) .
  • Anti-inflammatory : Downregulation of COX-2 and TNF-α in preclinical models .
  • Neuromodulatory : Anxiolytic and anticonvulsant effects via GABA receptor interactions .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Microwave-assisted synthesis enhances:
  • Reaction efficiency : Reduces time from hours to minutes (e.g., 1-hour reactions completed in 15 minutes) .
  • Yield improvement : Achieves >90% purity by minimizing side reactions .
  • Functionalization : Facilitates Pd-catalyzed C–C cross-coupling for downstream applications .
    Example: Microwave-driven cyclocondensation of 2-aminopyridines with α,β-unsaturated carbonyls yields photostable derivatives for phototheranostics .

Q. How do catalytic hydrogenation conditions affect the imidazo[1,2-a]pyrimidine core?

  • Methodological Answer : Hydrogenation under controlled conditions (e.g., H2_2/Pd-C) can selectively reduce the imidazole ring:
  • Partial reduction : Produces 2,3-dihydroimidazo[1,2-a]pyrimidine, retaining bioactivity while altering solubility .
  • Full saturation : Rarely reported due to steric hindrance; requires high-pressure H2_2 and elevated temperatures .
    Note: Reaction monitoring via 1H^1H-NMR is critical to track regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce anticancer potency .
  • Assay variability : Standardize protocols (e.g., MIC testing for TB using M. tuberculosis H37Rv strain) .
  • Structural analogs : Compare derivatives (e.g., triaryl-substituted vs. oxadiazolyl variants) using in silico ADMET models to prioritize candidates .

Q. How are computational methods applied to predict pharmacokinetic properties?

  • Methodological Answer : Key approaches include:
  • ADMET prediction : Use tools like SwissADME to assess solubility, LogP, and blood-brain barrier penetration .
  • Molecular docking : Identify binding modes with targets (e.g., β-catenin for anticancer activity) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
    Example: Triaryl-substituted derivatives showed optimal LogD (1.5–2.5) for oral bioavailability in preclinical models .

Q. How to design experiments for structure-activity relationship (SAR) studies in anticancer research?

  • Methodological Answer : SAR workflows involve:
  • Systematic substitution : Introduce halogens (Br, Cl), methoxy, or methyl groups at C-2, C-6, or C-7 positions .
  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Mechanistic validation : Use kinase inhibition assays (e.g., KSP/Aurora-A) and apoptosis markers (caspase-3) .
    Example: 2-(5-Methyl-1,2,4-oxadiazol-3-yl) derivatives exhibited dual kinase inhibition, suggesting synergistic effects .

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